N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the piperidine and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or mechanical strength.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Biological Activity
N-(4-fluorobenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data and research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C26H25FN4O2S
- Molecular Weight : 466.56 g/mol
- Functional Groups : The compound features a thieno[3,2-d]pyrimidine core and a piperidine ring, along with a carboxamide and fluorobenzyl moiety, which contribute to its biological activities .
Antimicrobial Activity
Research indicates that compounds containing the thieno[3,2-d]pyrimidine structure often exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various microbial strains.
Microbial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Candida albicans | 32 µg/mL |
Aspergillus niger | 16 µg/mL |
Aspergillus flavus | 16 µg/mL |
Studies have shown that this compound exhibits comparable activity to fluconazole against A. niger and A. flavus, indicating its potential as an antifungal agent .
Antiviral Activity
The compound's structural features suggest potential antiviral activity. Preliminary studies have indicated that modifications in the thieno[3,2-d]pyrimidine core may enhance its efficacy against specific viral targets. Molecular docking studies have been employed to predict binding affinities to viral proteins, although specific results are still under investigation .
Anticancer Activity
This compound has also been screened for anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast cancer) | 15 µM |
HeLa (Cervical cancer) | 10 µM |
A549 (Lung cancer) | 20 µM |
These results suggest that the compound may interfere with cellular pathways involved in cancer progression .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound is crucial for its biological activity. Variations in substituents on the thieno[3,2-d]pyrimidine core can significantly affect its pharmacological profile. For instance:
- Fluorobenzyl Substitution : Enhances lipophilicity and potentially increases membrane permeability.
- Methylphenyl Group : May contribute to selective binding to biological targets.
Case Studies
In a recent study published in MDPI, researchers synthesized derivatives of thieno[3,2-d]pyrimidine and evaluated their biological activities against fungal strains. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .
Another investigation focused on identifying novel anticancer compounds through high-throughput screening methods on multicellular spheroids. This approach revealed promising candidates among thieno[3,2-d]pyrimidine derivatives, including this compound .
Properties
Molecular Formula |
C26H25FN4O2S |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C26H25FN4O2S/c1-16-4-8-18(9-5-16)21-15-34-23-22(21)29-26(30-25(23)33)31-12-2-3-19(14-31)24(32)28-13-17-6-10-20(27)11-7-17/h4-11,15,19H,2-3,12-14H2,1H3,(H,28,32)(H,29,30,33) |
InChI Key |
TYDZPBHGZUPRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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